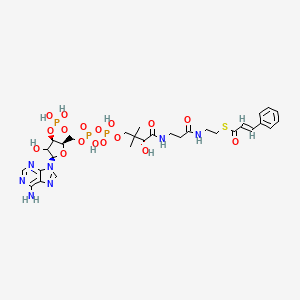

(E)-Cinnamoyl-coA

Beschreibung

BenchChem offers high-quality (E)-Cinnamoyl-coA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-Cinnamoyl-coA including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C30H42N7O17P3S |

|---|---|

Molekulargewicht |

897.7 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate |

InChI |

InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23?,24+,25+,29-/m1/s1 |

InChI-Schlüssel |

JVNVHNHITFVWIX-KVQSIDMSSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=CC=C4)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(E)-Cinnamoyl-CoA Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of (E)-cinnamoyl-CoA is a critical metabolic pathway in plants, serving as the entry point from primary metabolism (the shikimate pathway) into the vast and diverse realm of phenylpropanoid secondary metabolites. This pathway is responsible for the production of a wide array of compounds crucial for plant growth, development, and defense, including lignin, flavonoids, stilbenoids, and coumarins. The core of this pathway is catalyzed by a sequence of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL). Understanding the intricacies of this pathway, including its regulation and the kinetics of its constituent enzymes, is paramount for applications in metabolic engineering, crop improvement, and the development of novel therapeutic agents derived from plant natural products. This guide provides an in-depth technical overview of the core (E)-cinnamoyl-CoA biosynthesis pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Core Pathway Overview

The biosynthesis of (E)-cinnamoyl-CoA begins with the amino acid L-phenylalanine and proceeds through a series of three enzymatic reactions:

-

Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) : PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[1][2] This is the first committed step of the phenylpropanoid pathway, directing the flow of carbon from primary to secondary metabolism.[1]

-

Cinnamate-4-Hydroxylase (C4H; EC 1.14.13.11) : C4H, a cytochrome P450 monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid at the para position to form p-coumaric acid.[3][4] This reaction requires NADPH and molecular oxygen.

-

4-Coumarate-CoA Ligase (4CL; EC 6.2.1.12) : 4CL activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA, the precursor to (E)-cinnamoyl-CoA derivatives. This reaction is ATP-dependent and proceeds via an adenylate intermediate.[5]

Quantitative Enzyme Kinetics

The kinetic properties of PAL, C4H, and 4CL have been characterized in various plant species. This data is essential for understanding the efficiency and substrate specificity of these enzymes, which can vary between isoforms and plant species.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Plant Species | Substrate | Km (mM) | Vmax (units/mg) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Musa cavendishii (Banana) | L-Phenylalanine | 1.45 | 0.15 (µmol/min/mg) | - | - | [6] |

| Rhodotorula aurantiaca (Yeast) | L-Phenylalanine | 1.75 ± 0.44 | 3.01 ± 0.43 (units/mg) | - | - | [7] |

| Pyrus bretschneideri (Pear) | L-Phenylalanine | 2-250 (µM range tested) | - | - | - | [2] |

| Annona cherimola (Cherimoya) | L-Phenylalanine | Complex kinetics | Lower than potato and Ustilago maydis | - | - | [8] |

Note: Units for Vmax can vary between studies and are specified where available. A direct comparison may require unit conversion.

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)

| Plant Species | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference | | --- | --- | --- | --- | | Glycine max (Soybean) - GmC4H2 | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 |[9][10] | | Glycine max (Soybean) - GmC4H14 | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 |[9][10] | | Glycine max (Soybean) - GmC4H20 | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 |[9][10] | | Helianthus tuberosus (Jerusalem artichoke) | trans-Cinnamic acid | High turnover number reported | - |[11] |

Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)

| Plant Species | Substrate | Km (µM) | Vmax (nkat/mg) | kcat (s-1) | kcat/Km (M-1min-1) | Reference | | --- | --- | --- | --- | --- | --- | | Populus trichocarpa x P. deltoides (Hybrid Poplar) | 4-Coumaric acid | ~80 | - | - | - |[12] | | Populus trichocarpa x P. deltoides (Hybrid Poplar) | Ferulic acid | ~100 | - | - | - |[12] | | Arabidopsis thaliana (At4CL2) | 4-Coumaric acid | - | - | - | - |[13] | | Arabidopsis thaliana (At4CL2) | Caffeic acid | - | - | - | - |[13] | | Marchantia paleacea (Mp4CL1) | p-Coumaric acid | 93.99 | - | - | 9.20 x 104 |[14] | | Marchantia paleacea (Mp4CL1) | Caffeic acid | 113.30 | - | - | - |[14] | | Marchantia paleacea (Mp4CL1) | Cinnamic acid | 115.10 | - | - | - |[14] | | Morus alba (Mulberry) | 4-Coumaric acid | 10.49 | 4.4 | - | - |[15] |

Experimental Protocols

Detailed methodologies for assaying the activity of the core enzymes are crucial for quantitative analysis and characterization.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)

This protocol is adapted from several sources and relies on measuring the formation of trans-cinnamic acid, which has a characteristic absorbance at 290 nm.[16][17][18][19]

1. Plant Material and Enzyme Extraction:

-

Homogenize 0.1 g of plant tissue in 1 mL of ice-cold extraction buffer (e.g., borate buffer, pH 8.7, or Tris-HCl buffer).[17][19]

-

Centrifuge the homogenate at 10,000-13,000 x g for 10-15 minutes at 4°C.[17][19]

-

The resulting supernatant is the crude enzyme extract.

2. Assay Mixture:

-

Prepare a reaction mixture containing:

-

The total volume is typically 1 mL.

3. Reaction and Measurement:

-

Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a few minutes.[16]

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).[17]

-

Stop the reaction by adding a small volume of strong acid, such as 1 M trichloroacetic acid (TCA) or 4 M HCl.[16][17]

-

Measure the absorbance of the reaction mixture at 290 nm using a spectrophotometer.

-

A blank reaction containing all components except the enzyme extract should be used to zero the spectrophotometer.

4. Calculation of Enzyme Activity:

-

PAL activity is calculated based on the increase in absorbance at 290 nm and can be expressed in units such as µmol of trans-cinnamic acid formed per minute per mg of protein. A standard curve of trans-cinnamic acid should be used for quantification.[16]

Protocol 2: Cinnamate-4-Hydroxylase (C4H) Activity Assay (HPLC-based)

This method is based on the separation and quantification of the product, p-coumaric acid, using High-Performance Liquid Chromatography (HPLC).[9][10][20]

1. Microsome Isolation:

-

Homogenize plant tissue in an appropriate extraction buffer.

-

Perform differential centrifugation to isolate the microsomal fraction, as C4H is a membrane-bound enzyme.[20]

-

Resuspend the final microsomal pellet in a suitable buffer.

2. Assay Mixture:

-

The assay mixture typically contains:

3. Reaction and Product Extraction:

-

Incubate the reaction mixture at a suitable temperature (e.g., 25°C) for a specific time (e.g., 15 minutes).[9]

-

Terminate the reaction by adding a strong acid (e.g., concentrated HCl).[9]

-

Extract the product, p-coumaric acid, with an organic solvent like ethyl acetate.

4. HPLC Analysis:

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC injection.

-

Separate the reaction products on a C18 reverse-phase column.

-

Use a gradient of an appropriate mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid).[10]

-

Detect p-coumaric acid using a UV detector at its characteristic absorbance wavelength.

-

Quantify the amount of product formed by comparing the peak area to a standard curve of authentic p-coumaric acid.[20]

Protocol 3: 4-Coumarate-CoA Ligase (4CL) Activity Assay (Spectrophotometric)

This assay measures the formation of the CoA thioester product, which has a different absorbance maximum compared to the free acid substrate.[12][21][22]

1. Enzyme Extraction:

-

Homogenize plant tissue in an extraction buffer and prepare a crude or partially purified enzyme extract.

2. Assay Mixture:

-

The reaction mixture typically contains:

3. Reaction and Measurement:

-

Initiate the reaction by adding the enzyme extract or CoA.

-

Monitor the increase in absorbance at the wavelength corresponding to the formation of p-coumaroyl-CoA (typically around 333 nm).[21]

-

The rate of change in absorbance is proportional to the enzyme activity.

4. Calculation of Enzyme Activity:

-

The enzyme activity can be calculated using the molar extinction coefficient of the product, p-coumaroyl-CoA.

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram: PAL Assay

Logical Relationship Diagram: Regulation of the Pathway

References

- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 2. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. A Cinnamate 4-HYDROXYLASE1 from Safflower Promotes Flavonoids Accumulation and Stimulates Antioxidant Defense System in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 6. curresweb.com [curresweb.com]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 15. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenylalanine Ammonia Lyase (PAL) Assay [bio-protocol.org]

- 18. Phenylalanine Ammonia Lyase (PAL) Activity Assay Kit - Elabscience® [elabscience.com]

- 19. sunlongbiotech.com [sunlongbiotech.com]

- 20. ils.unc.edu [ils.unc.edu]

- 21. sunlongbiotech.com [sunlongbiotech.com]

- 22. ebiostore.com [ebiostore.com]

- 23. academic.oup.com [academic.oup.com]

(E)-Cinnamoyl-CoA: A Cornerstone of Phenylpropanoid Metabolism

(An In-depth Technical Guide)

Authored for Researchers, Scientists, and Drug Development Professionals

(E)-Cinnamoyl-CoA stands as a critical intermediate at the crossroads of major biosynthetic pathways in plants, serving as the precursor to a vast array of secondary metabolites. Its formation and subsequent enzymatic conversions are pivotal for the synthesis of structural polymers like lignin, as well as various flavonoids, stilbenes, and other compounds with significant biological activities. This technical guide provides a comprehensive overview of the discovery, characterization, and physiological significance of (E)-Cinnamoyl-CoA, with a focus on the enzymatic processes that govern its metabolic fate.

Discovery and Biosynthesis

The discovery of (E)-Cinnamoyl-CoA is intrinsically linked to the broader elucidation of the phenylpropanoid pathway, a metabolic route that converts the amino acid L-phenylalanine into a multitude of essential compounds in plants[1][2]. Rather than a singular discovery event, the existence of (E)-Cinnamoyl-CoA was inferred through the characterization of the enzymes that catalyze its formation and conversion.

(E)-Cinnamoyl-CoA is primarily synthesized from cinnamic acid through the action of 4-coumarate-CoA ligase (4CL)[3][4][5]. This enzyme catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of cinnamic acid and the thiol group of coenzyme A[4][6]. While 4CL can act on a variety of hydroxycinnamic acids, its activity with cinnamic acid is the foundational step for the biosynthesis of a specific subset of phenylpropanoids[3][7][8].

The Phenylpropanoid Pathway and the Central Role of (E)-Cinnamoyl-CoA

The phenylpropanoid pathway is a complex network of biochemical reactions that begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid[9][10]. Cinnamic acid is then hydroxylated to form p-coumaric acid, which is a major substrate for 4CL, leading to the formation of p-coumaroyl-CoA, a central precursor for flavonoids and most lignins[9][11]. However, the direct conversion of cinnamic acid to (E)-Cinnamoyl-CoA by 4CL provides an alternative entry point into specialized metabolic pathways[3][8].

From its position as a key intermediate, (E)-Cinnamoyl-CoA can be channeled into several distinct metabolic fates:

-

Lignin Biosynthesis: (E)-Cinnamoyl-CoA is a substrate for cinnamoyl-CoA reductase (CCR), the first committed enzyme in the monolignol-specific branch of the phenylpropanoid pathway[12][13]. CCR catalyzes the NADPH-dependent reduction of (E)-Cinnamoyl-CoA to cinnamaldehyde, which is subsequently converted to cinnamyl alcohol, a monolignol that can be incorporated into the lignin polymer[13][14][15].

-

Flavonoid and Stilbene Biosynthesis: While p-coumaroyl-CoA is the more common precursor for flavonoids and stilbenes, (E)-Cinnamoyl-CoA can also serve as a substrate for chalcone synthase (CHS) and stilbene synthase (STS) in some plant species, leading to the production of a diverse array of these health-promoting compounds.

Quantitative Analysis of Enzyme Kinetics

The substrate specificity and catalytic efficiency of the enzymes that metabolize (E)-Cinnamoyl-CoA are critical for determining the metabolic flux through the different branches of the phenylpropanoid pathway. The following tables summarize the kinetic parameters of 4-coumarate-CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR) from various plant sources with (E)-Cinnamoyl-CoA and related substrates.

Table 1: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL) with Cinnamic Acid and Related Substrates

| Plant Species | Enzyme Isoform | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Marchantia paleacea | Mp4CL1 | Cinnamic acid | 115.10 | - | - | [16] |

| Populus tremuloides | 4CL-9 | Cinnamic acid | ~800 | - | - | [7] |

| Morus atropurpurea | Ma4CL3 | Cinnamic acid | - | - | - | [17] |

| Arabidopsis thaliana | At4CL2 | Cinnamic acid | - | - | - | [3] |

Note: A dash (-) indicates that the data was not available in the cited reference.

Table 2: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) with (E)-Cinnamoyl-CoA and Related Substrates

| Plant Species | Enzyme Isoform | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Oryza sativa | OsCCR19 | p-Coumaroyl-CoA | 36.66 | - | 0.010 | [18] |

| Oryza sativa | OsCCR19 | Feruloyl-CoA | 26.85 | - | 0.007 | [18] |

| Oryza sativa | OsCCR19 | Sinapoyl-CoA | 62.54 | - | 0.009 | [18] |

| Oryza sativa | OsCCR20 | p-Coumaroyl-CoA | 11.08 | - | 0.005 | [18] |

| Oryza sativa | OsCCR20 | Feruloyl-CoA | 2.50 | - | 0.024 | [18] |

| Oryza sativa | OsCCR20 | Sinapoyl-CoA | 11.21 | - | 0.004 | [18] |

| Oryza sativa | OsCCR21 | p-Coumaroyl-CoA | 16.36 | - | 0.001 | [18] |

| Oryza sativa | OsCCR21 | Feruloyl-CoA | 2.70 | - | 0.013 | [18] |

| Oryza sativa | OsCCR21 | Sinapoyl-CoA | 10.20 | - | 0.001 | [18] |

| Petunia hybrida | Ph-CCR1 | Feruloyl-CoA | 1.8 ± 0.2 | 3.5 ± 0.1 | 1.94 | [19] |

| Petunia hybrida | Ph-CCR1 | Sinapoyl-CoA | 4.3 ± 0.5 | 3.2 ± 0.1 | 0.74 | [19] |

| Petunia hybrida | Ph-CCR1 | p-Coumaroyl-CoA | 4.7 ± 0.8 | 1.1 ± 0.1 | 0.23 | [19] |

| Morus alba | MaCCR1 | Feruloyl-CoA | 2.59 ± 0.17 | - | 0.013 | [15] |

| Morus alba | MaCCR1 | Sinapoyl-CoA | 3.65 ± 0.25 | - | 0.004 | [15] |

Note: A dash (-) indicates that the data was not available in the cited reference.

Experimental Protocols

4-Coumarate-CoA Ligase (4CL) Activity Assay

This protocol is adapted from methodologies described for the characterization of 4CL enzymes[16][17].

Principle: The activity of 4CL is determined by spectrophotometrically monitoring the formation of the cinnamoyl-CoA thioester product at its specific absorbance maximum.

Reagents:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

ATP (5 mM)

-

MgCl2 (10 mM)

-

Coenzyme A (CoA) (0.5 mM)

-

Cinnamic acid (or other hydroxycinnamic acid substrates) (variable concentrations for kinetic analysis)

-

Purified 4CL enzyme

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, and MgCl2.

-

Add the purified 4CL enzyme to the reaction mixture.

-

Initiate the reaction by adding CoA and the cinnamic acid substrate.

-

Immediately monitor the increase in absorbance at the wavelength corresponding to the formation of the specific cinnamoyl-CoA ester (e.g., 311 nm for cinnamoyl-CoA, 333 nm for p-coumaroyl-CoA, 346 nm for caffeoyl-CoA and feruloyl-CoA) using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and Vmax values using Michaelis-Menten kinetics.

Cinnamoyl-CoA Reductase (CCR) Activity Assay

This protocol is based on methods used for the characterization of CCR enzymes[12][14].

Principle: The activity of CCR is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

Reagents:

-

Potassium phosphate buffer (100 mM, pH 6.25)

-

NADPH (0.2 mM)

-

(E)-Cinnamoyl-CoA (or other cinnamoyl-CoA substrates) (variable concentrations for kinetic analysis)

-

Purified CCR enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NADPH.

-

Add the purified CCR enzyme to the reaction mixture.

-

Initiate the reaction by adding the (E)-Cinnamoyl-CoA substrate.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM-1cm-1).

-

For kinetic analysis, perform the assay with a range of substrate concentrations to determine the Km and Vmax.

High-Performance Liquid Chromatography (HPLC) Analysis of Reaction Products

Principle: HPLC is used to separate, identify, and quantify the substrates and products of 4CL and CCR enzymatic reactions.

Instrumentation:

-

HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column

Mobile Phase: A typical mobile phase consists of a gradient of two solvents:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid

Procedure:

-

Stop the enzymatic reactions at specific time points by adding an acid (e.g., HCl) or by heat inactivation.

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject a known volume of the supernatant onto the C18 column.

-

Elute the compounds using a linear gradient of Solvent B into Solvent A.

-

Monitor the elution profile at wavelengths specific for the compounds of interest (e.g., 280 nm, 311 nm, 333 nm, 346 nm).

-

Identify and quantify the compounds by comparing their retention times and UV spectra with those of authentic standards.

Visualizations of Pathways and Workflows

Biosynthesis of (E)-Cinnamoyl-CoA and its Metabolic Fate

Caption: Biosynthesis of (E)-Cinnamoyl-CoA and its role in phenylpropanoid metabolism.

Experimental Workflow for Characterization of Cinnamoyl-CoA Reductase (CCR)

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. pnas.org [pnas.org]

- 13. Compartmentalized expression of two structurally and functionally distinct 4-coumarate:CoA ligase genes in aspen (Populus tremuloides) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]

- 17. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]

- 19. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (E)-Cinnamoyl-CoA as a Precursor to Lignin Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignin, a complex aromatic polymer, is a critical component of the plant secondary cell wall, providing structural integrity, water transport capability, and defense against pathogens.[1][2][3] Its biosynthesis is a highly regulated and complex process originating from the general phenylpropanoid pathway. This guide focuses on the pivotal role of (E)-cinnamoyl-CoA thioesters, which stand at the metabolic branch point leading into the monolignol-specific pathway. The conversion of these precursors, catalyzed by the enzyme Cinnamoyl-CoA Reductase (CCR), is the first committed and a primary regulatory step controlling the flux of carbon into lignin.[2][3][4] Understanding the intricacies of this conversion, the enzymes involved, and their regulation is paramount for applications ranging from biofuel production and agriculture to the development of novel therapeutics targeting related pathways.

The Phenylpropanoid Pathway: Gateway to Lignin Precursors

The journey to lignin begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions known as the general phenylpropanoid pathway, phenylalanine is converted into a variety of hydroxycinnamic acids. These acids are then activated to their corresponding thioesters by 4-coumarate:CoA ligase (4CL).[5][6][7][8] This process generates the key precursors for lignin synthesis: (E)-p-coumaroyl-CoA, (E)-caffeoyl-CoA, (E)-feruloyl-CoA, and (E)-sinapoyl-CoA. These molecules are the direct substrates for the monolignol-specific pathway.[8][9][10]

Caption: General phenylpropanoid pathway leading to (E)-cinnamoyl-CoA esters.

The Monolignol-Specific Pathway: Commitment and Conversion

The entry into the dedicated lignin biosynthetic pathway is marked by the action of two key enzyme classes that sequentially reduce the (E)-cinnamoyl-CoA esters.

Cinnamoyl-CoA Reductase (CCR): The First Committed Step

Cinnamoyl-CoA Reductase (CCR) (EC 1.2.1.44) is unequivocally the most critical enzyme at this juncture. It catalyzes the first irreversible and committed step in monolignol biosynthesis: the NADPH-dependent reduction of hydroxycinnamoyl-CoA esters to their corresponding hydroxycinnamaldehydes.[3][4][11] This reaction releases Coenzyme A and NADP+.[10] As the entry point, CCR is a primary control point for the overall carbon flux directed towards lignin production.[2][3]

Plant genomes often contain multiple CCR and CCR-like genes.[2][3] "Genuine" CCRs are distinguished by specific signature motifs (e.g., NWYCY) and catalytic activity, whereas the function of many CCR-like proteins remains less clear.[3] Different CCR isoforms can exhibit distinct substrate preferences, which is a key factor in determining the final composition of the lignin polymer in different plant species and tissues.[1][3][10] For instance, some CCRs show the highest turnover rates with feruloyl-CoA, leading to guaiacyl (G) lignin units, while others may prefer caffeoyl-CoA or p-coumaroyl-CoA.[1][12][13]

Caption: The CCR-catalyzed reduction of a cinnamoyl-CoA ester.

Cinnamyl Alcohol Dehydrogenase (CAD): The Final Reduction

Following the action of CCR, the resulting hydroxycinnamaldehydes are substrates for the second reductive enzyme, Cinnamyl Alcohol Dehydrogenase (CAD) (EC 1.1.1.195).[1][2] CAD catalyzes the final step in monolignol synthesis, reducing the aldehydes to their corresponding p-hydroxycinnamyl alcohols (monolignols).[1][7] These three primary monolignols—p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol—are the building blocks that, upon polymerization, form the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer, respectively.[1][3]

Quantitative Data on Enzyme Kinetics and Lignin Content

The substrate specificity of CCR isoforms is a major determinant of lignin composition. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) Isoforms

This table presents the kinetic constants for CCR enzymes from different plant species, highlighting their preferences for various (E)-cinnamoyl-CoA substrates. Lower Kₘ values indicate higher affinity, while higher kcat/Kₘ values indicate greater catalytic efficiency.

| Enzyme Source & Isoform | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹μM⁻¹) | Reference |

| Petunia hybrida Ph-CCR1 | Feruloyl-CoA | 1.8 ± 0.2 | 16.5 ± 0.4 | 9.2 | [1] |

| p-Coumaroyl-CoA | 1.5 ± 0.2 | 11.0 ± 0.3 | 7.3 | [1] | |

| Caffeoyl-CoA | 2.0 ± 0.3 | 0.9 ± 0.03 | 0.45 | [1] | |

| Sinapoyl-CoA | 2.5 ± 0.3 | 1.9 ± 0.06 | 0.76 | [1] | |

| Medicago truncatula Mt-CCR1 | Feruloyl-CoA | - | (Highest Activity) | - | [13] |

| Caffeoyl-CoA | - | (Low Activity) | - | [13] | |

| Medicago truncatula Mt-CCR2 | Caffeoyl-CoA | - | (Preferred) | - | [13] |

| p-Coumaroyl-CoA | - | (Preferred) | - | [13] | |

| Alfalfa MsCCR1 | Sinapoyl-CoA | 19.34 ± 0.11 | 1.25 ± 0.03 | 0.065 | [14] |

| Feruloyl-CoA | 40.58 ± 0.15 | 1.09 ± 0.04 | 0.027 | [14] | |

| p-Coumaroyl-CoA | 44.84 ± 0.13 | 1.21 ± 0.02 | 0.027 | [14] | |

| Tomato LeCCR1 | Feruloyl-CoA | 1.8 ± 0.2 | 16.5 ± 0.4 | 9.2 | [15] |

| Sinapoyl-CoA | 2.5 ± 0.3 | 1.9 ± 0.06 | 0.76 | [15] |

Note: Data is compiled from multiple sources and methodologies may vary. "-" indicates data was described qualitatively but not quantified in the provided search results.

Table 2: Effect of CCR Down-Regulation on Lignin Content

Genetic modification to reduce CCR expression has profound effects on both the quantity and quality of lignin, underscoring its critical role.

| Plant Species | Genetic Modification | Change in Lignin Content | Effect on Lignin Composition (S/G Ratio) | Phenotype | Reference |

| Medicago truncatula | ccr1 transposon insertion | ~50% decrease | Reduction in S/G ratio | Drastically reduced growth | [13][16] |

| Medicago truncatula | ccr2 knockout | Moderate decrease | Increased S/G ratio | Normal growth | [13][16] |

| Tobacco | Simultaneous CCR & CAD down-regulation | Significant decrease | - | No significant alteration of development | [17] |

| Arabidopsis thaliana | ccr1 mutant | Up to 50% reduction | - | Male sterility, collapsed xylem | [18] |

Experimental Protocols

Protocol: Cinnamoyl-CoA Reductase (CCR) Activity Assay

This protocol is adapted from methodologies described for recombinant CCR proteins.[2][15]

-

Reagents and Buffers:

-

Reaction Buffer: 100 mM Sodium/Potassium Phosphate buffer or Sodium Citrate buffer, pH 6.25.[2][15]

-

Substrates: Prepare stock solutions of (E)-hydroxycinnamoyl-CoA esters (e.g., feruloyl-CoA, p-coumaroyl-CoA) in a suitable solvent. Final concentration in assay: 50-70 μM.[13][15] Substrates can be synthesized according to the method of Stöckigt and Zenk (1975).[2][15]

-

Cofactor: NADPH stock solution. Final concentration in assay: 40-100 μM.[2][15]

-

Enzyme: Purified recombinant CCR protein (e.g., 2-5 μg per reaction).[2][15]

-

-

Procedure:

-

Set up the reaction in a total volume of 200 μL in a UV-transparent cuvette.

-

Add the reaction buffer, NADPH, and the hydroxycinnamoyl-CoA substrate to the cuvette.

-

Initiate the reaction by adding the purified CCR enzyme.

-

Immediately monitor the decrease in absorbance at 366 nm at 30°C using a spectrophotometer.[15]

-

The decrease in absorbance is due to the combined transformation of the cinnamoyl-CoA ester and the oxidation of NADPH.[15]

-

-

Calculation of Activity:

-

Calculate the rate of reaction using the Beer-Lambert law (A = εcl). The activity is deduced from the change in absorbance corresponding to the conversion of the substrate and cofactor.[15]

-

Protocol: Lignin Content Analysis (Thioglycolic Acid Assay)

This protocol is based on the thioglycolic acid (TGA) assay mentioned for analyzing lignin content in rice cell cultures.[2]

-

Reagents:

-

Thioglycolic Acid (TGA)

-

2M HCl

-

Ethanol (70%)

-

0.5M NaOH

-

-

Procedure:

-

Sample Preparation: Harvest plant tissue (e.g., stems), freeze in liquid nitrogen, and grind to a fine powder. Wash the cell wall residue extensively with ethanol to remove soluble phenolics.

-

Lignin Extraction: Treat the dried cell wall residue with a solution of 2M HCl and thioglycolic acid.

-

Incubate the mixture at a high temperature (e.g., 100°C) for several hours to form a lignin-thioglycolate complex.

-

Centrifuge to pellet the complex and wash the pellet with water to remove excess reagents.

-

Solubilization: Dissolve the lignin-thioglycolate complex in 0.5M NaOH.

-

Quantification: Centrifuge to remove any insoluble material. Measure the absorbance of the supernatant at 280 nm using a spectrophotometer.

-

Standard Curve: Use a known concentration of commercial lignin (e.g., alkali lignin) to generate a standard curve for quantification.

-

Signaling and Regulation of CCR Activity

The expression and activity of CCR are tightly regulated, linking lignin biosynthesis to developmental programs and defense responses.

Transcriptional Control:

The expression of CCR genes is controlled by a cascade of upstream transcription factors, particularly from the MYB family, which regulate secondary wall formation.[5][18] This ensures that lignification is coordinated with cell differentiation and tissue development.

Post-Translational Control: The OsRac1 Pathway in Rice

A compelling example of direct enzymatic regulation comes from rice, where lignin biosynthesis is linked to defense signaling. The small GTPase OsRac1, a key player in plant immune responses, directly interacts with and activates OsCCR1.[2]

-

Activation: OsRac1 binds to OsCCR1 in its active, GTP-bound state.[2]

-

Enzymatic Enhancement: This interaction leads to a significant (over 10-fold) increase in the enzymatic activity of OsCCR1.[2]

-

Dual Function: OsRac1 also activates NADPH oxidase, which produces the H₂O₂ required for the final polymerization of monolignols in the cell wall.[2]

This mechanism provides a direct link between pathogen recognition, the activation of defense signaling (OsRac1), and the reinforcement of the cell wall through enhanced lignin synthesis.

Caption: OsRac1 signaling activates both CCR and H₂O₂ for lignin synthesis.

Conclusion and Future Outlook

The conversion of (E)-cinnamoyl-CoA esters into monolignols is the defining and rate-limiting phase of lignin biosynthesis. The enzymes Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) are central to this process, with CCR acting as the primary gatekeeper that controls carbon allocation to the pathway. The diversity of CCR isoforms with varied substrate specificities provides a mechanism for plants to tailor lignin composition for specific structural and defense needs.

For researchers, the targeted manipulation of CCR genes offers a powerful tool to alter lignin content and composition.[4][17] This has significant implications for improving the digestibility of forage crops, enhancing the efficiency of cellulosic ethanol production by reducing biomass recalcitrance, and understanding plant defense mechanisms.[16][17] The intricate regulation of CCR, as exemplified by the OsRac1 signaling pathway, highlights the integration of lignin biosynthesis with other critical cellular processes, opening new avenues for research in crop improvement and plant biotechnology.

References

- 1. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Comprehensive analysis of cinnamoyl-CoA reductase (CCR) gene family in wheat: implications for lignin biosynthesis and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamoyl CoA reductase, the first committed enzyme of the lignin branch biosynthetic pathway: cloning, expression and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]

- 7. Lignin, the Lignification Process, and Advanced, Lignin-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Distinct cinnamoyl CoA reductases involved in parallel routes to lignin in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Simultaneous Down-Regulation of Dominant Cinnamoyl CoA Reductase and Cinnamyl Alcohol Dehydrogenase Dramatically Altered Lignin Content in Mulberry [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Lignins: Biosynthesis and Biological Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylpropanoid Pathway: A Technical Guide to its Intermediates and the Central Role of (E)-Cinnamoyl-CoA

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for the biosynthesis of a vast array of phenolic compounds. These molecules are crucial for plant growth, development, and defense against biotic and abiotic stresses. Intermediates of this pathway serve as precursors for a multitude of essential compounds, including lignin, flavonoids, coumarins, and stilbenes. At a critical juncture of this intricate network lies (E)-Cinnamoyl-CoA, a key thioester that represents a branch point for numerous downstream metabolic fates. This technical guide provides a comprehensive overview of the core phenylpropanoid pathway, focusing on its key intermediates and the pivotal position of (E)-Cinnamoyl-CoA. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of the pathway and its regulation.

Core Phenylpropanoid Pathway

The general phenylpropanoid pathway commences with the aromatic amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.[1] Subsequently, cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.[1] The final step of the core pathway involves the activation of p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL) .[1] From this central intermediate, the pathway diverges into various branches leading to the synthesis of thousands of distinct phenylpropanoid compounds. (E)-Cinnamoyl-CoA is an earlier intermediate, formed from cinnamic acid, and also serves as a substrate for downstream enzymes in certain branches of the pathway.[2]

Quantitative Data on Phenylpropanoid Pathway Intermediates

The concentration and metabolic flux of phenylpropanoid intermediates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Concentration of Phenylpropanoid Pathway Intermediates in Arabidopsis thaliana

| Intermediate | Tissue | Concentration (nmol/g FW) | Reference |

| Phenylalanine | Rosette Leaves | 60 - 120 | [1] |

| Cinnamic Acid | Stems | ~0.05 | [1] |

| p-Coumaric Acid | Rosette Leaves | 1 - 5 | [1] |

| Sinapoyl Malate | Rosette Leaves | 10 - 20 | [1] |

Table 2: Metabolic Flux through the Phenylpropanoid Pathway in Potato Tuber

| Metabolite | Treatment | Biosynthetic Flux (Jin) (nmol g-1 FW h-1) | Catabolic Flux (Jout) (nmol g-1 FW h-1) | Reference |

| N-p-coumaroyloctopamine | Control | 0.13 ± 0.02 | 0.11 ± 0.02 | [3] |

| Elicitor | 1.84 ± 0.21 | 1.63 ± 0.21 | [3] | |

| Chlorogenic acid | Control | 0.45 ± 0.04 | 0.04 ± 0.01 | [3] |

| Elicitor | 0.15 ± 0.02 | 0.05 ± 0.01 | [3] | |

| Caffeoylputrescine | Control | 0.10 ± 0.01 | 0.01 ± 0.00 | [3] |

| Elicitor | 0.04 ± 0.01 | 0.01 ± 0.00 | [3] | |

| N-feruloyltyramine | Control | 0.03 ± 0.00 | 0.02 ± 0.00 | [3] |

| Elicitor | 0.12 ± 0.01 | 0.10 ± 0.01 | [3] |

Experimental Protocols

Accurate quantification of phenylpropanoid intermediates and the characterization of key enzymes are fundamental for studying this pathway. The following sections provide detailed methodologies for essential experiments.

Extraction and Quantification of Phenylpropanoid Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phenylpropanoid compounds.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

80% (v/v) methanol

-

Centrifuge

-

HPLC system with a C18 column and a diode array detector (DAD)

-

Authentic standards for phenylpropanoid intermediates

-

Solvent A: 0.1% (v/v) formic acid in water

-

Solvent B: 0.1% (v/v) formic acid in acetonitrile

Protocol:

-

Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Add 1 mL of 80% methanol to the powdered tissue and vortex thoroughly.

-

Incubate the mixture at 4°C for 1 hour with occasional vortexing.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

-

Resuspend the dried extract in 100 µL of 50% methanol.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to remove any insoluble debris.

-

Inject 10-20 µL of the supernatant into the HPLC system.

-

Separate the compounds using a C18 column with a gradient of Solvent A and Solvent B. A typical gradient could be: 0-5 min, 5% B; 5-35 min, 5-100% B; 35-40 min, 100% B; 40-41 min, 100-5% B; 41-45 min, 5% B.[4]

-

Monitor the elution of compounds using a DAD at wavelengths relevant for phenylpropanoids (e.g., 280 nm, 320 nm).

-

Identify and quantify the intermediates by comparing their retention times and UV spectra with those of authentic standards.[4]

Enzyme Assays

This assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

-

Plant tissue

-

Extraction buffer: 100 mM Tris-HCl (pH 8.8)

-

Substrate solution: 50 mM L-phenylalanine in extraction buffer

-

1 M HCl

-

Spectrophotometer

Protocol:

-

Homogenize 100 mg of plant tissue in 1 mL of ice-cold extraction buffer.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Prepare the reaction mixture containing 800 µL of extraction buffer and 100 µL of substrate solution.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the crude enzyme extract.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Measure the absorbance of the reaction mixture at 290 nm, which is the wavelength of maximum absorbance for trans-cinnamic acid.[5]

-

Calculate the PAL activity using the molar extinction coefficient of trans-cinnamic acid (10,000 M-1 cm-1).[5]

This assay measures the formation of p-coumaroyl-CoA from p-coumaric acid.

Materials:

-

Plant tissue

-

Extraction buffer: 100 mM Tris-HCl (pH 7.5) containing 10% glycerol, 10 mM DTT

-

Reaction buffer: 200 mM Tris-HCl (pH 7.5)

-

Substrate solution: 5 mM p-coumaric acid

-

25 mM ATP

-

25 mM MgCl2

-

5 mM Coenzyme A (CoA)

-

Spectrophotometer

Protocol:

-

Prepare the crude enzyme extract as described for the PAL assay using the 4CL extraction buffer.

-

Prepare the reaction mixture containing 700 µL of reaction buffer, 50 µL of 25 mM ATP, 50 µL of 25 mM MgCl2, and 50 µL of 5 mM p-coumaric acid.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the crude enzyme extract and 50 µL of 5 mM CoA.

-

Monitor the increase in absorbance at 333 nm, the wavelength of maximum absorbance for p-coumaroyl-CoA, for 5-10 minutes.[6]

-

Calculate the 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M-1 cm-1).[6]

This assay measures the NADPH-dependent reduction of (E)-Cinnamoyl-CoA to cinnamaldehyde.

Materials:

-

Plant tissue

-

Extraction buffer: 100 mM potassium phosphate buffer (pH 7.5) containing 10% glycerol, 10 mM DTT

-

Reaction buffer: 100 mM potassium phosphate buffer (pH 6.5)

-

Substrate solution: 1 mM (E)-Cinnamoyl-CoA

-

10 mM NADPH

-

Spectrophotometer

Protocol:

-

Prepare the crude enzyme extract as described for the PAL assay using the CCR extraction buffer.

-

Prepare the reaction mixture containing 800 µL of reaction buffer and 50 µL of 10 mM NADPH.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the crude enzyme extract and 50 µL of 1 mM (E)-Cinnamoyl-CoA.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, for 5-10 minutes.[7]

-

Calculate the CCR activity using the molar extinction coefficient of NADPH (6,220 M-1 cm-1).[7]

Metabolic Flux Analysis using Stable Isotope Labeling

Stable isotope labeling is a powerful technique to trace the flow of metabolites through a pathway.

Workflow:

-

Labeling: Feed the plant or cell culture with a stable isotope-labeled precursor, such as 13C-L-phenylalanine.[8]

-

Sampling: Harvest tissue samples at different time points after the introduction of the label.

-

Extraction: Extract the metabolites from the tissue samples as described in the HPLC protocol.

-

Analysis: Analyze the extracts using LC-MS to determine the incorporation of the stable isotope into the phenylpropanoid intermediates.[8]

-

Modeling: Use metabolic modeling software to calculate the flux rates through the different steps of the pathway based on the isotopic enrichment data.[9]

Signaling Pathways and Regulation

The phenylpropanoid pathway is tightly regulated at multiple levels to control the allocation of carbon to its various branches in response to developmental and environmental cues. This regulation involves a complex network of transcription factors and signaling molecules.

Transcriptional Regulation

A number of transcription factor families, including MYB, bHLH, and WRKY, play crucial roles in regulating the expression of phenylpropanoid biosynthesis genes.[10] For instance, specific R2R3-MYB transcription factors are known to activate the promoters of genes encoding key enzymes like PAL, C4H, and 4CL.[10]

References

- 1. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of (E)-Cinnamoyl-CoA

(E)-Cinnamoyl-coenzyme A ((E)-Cinnamoyl-CoA) is a pivotal intermediate in the phenylpropanoid metabolic pathway in plants. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and stilbenes, which are crucial for plant development, structural integrity, and defense mechanisms. This technical guide provides an in-depth overview of the chemical and physical properties of (E)-Cinnamoyl-CoA, detailed experimental protocols for its synthesis and analysis, and its role in cellular signaling.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C30H42N7O17P3S | [2] |

| Molecular Weight | 897.7 g/mol | [2] |

| Exact Mass | 897.15707506 Da | [2] |

| XLogP3-AA (Computed) | -3.6 | [2] |

| Hydrogen Bond Donor Count (Computed) | 9 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 22 | [2] |

| Rotatable Bond Count (Computed) | 22 | [2] |

| Polar Surface Area (Computed) | 389 Ų | [2] |

Note: The physical properties listed above are computationally derived and should be considered as estimates.

Experimental Protocols

Enzymatic Synthesis of (E)-Cinnamoyl-CoA

(E)-Cinnamoyl-CoA can be synthesized enzymatically from cinnamic acid and coenzyme A using the enzyme 4-coumarate-CoA ligase (4CL).[3] This method offers high specificity and yield.

Materials:

-

Cinnamic acid

-

Coenzyme A (CoA)

-

ATP (Adenosine triphosphate)

-

MgCl2 (Magnesium chloride)

-

Purified 4-coumarate-CoA ligase (4CL) enzyme (e.g., from Nicotiana benthamiana or Oryza sativa)

-

Tris-HCl or Potassium Phosphate buffer (pH 7.4-7.5)

-

Incubator

-

HPLC system for purification

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 100 mM Tris/HCl pH 7.5 or 50 mM potassium phosphate buffer pH 7.4):[3]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C - 30°C) for a sufficient duration (e.g., 2 hours to overnight) with gentle mixing.[3] The reaction should be performed in the dark to prevent photodegradation of the product.[3]

-

Reaction Termination: Terminate the reaction by methods such as boiling for a short period (e.g., 10 minutes at 95°C) to denature the enzyme.[3]

-

Purification: Purify the synthesized (E)-Cinnamoyl-CoA from the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC).[4][5] A phosphoric acid-acetonitrile gradient is often effective for separation.[4]

-

Verification: Confirm the identity and purity of the product using techniques such as UV-Vis spectrophotometry and mass spectrometry (MS).[6]

Analysis of (E)-Cinnamoyl-CoA

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of (E)-Cinnamoyl-CoA and other cinnamoyl-CoA esters.

Instrumentation and Conditions:

-

HPLC System: An Agilent 1200 HPLC system or equivalent.[7]

-

Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm).[7]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 30 mM ammonium acetate, pH 4.7) and organic solvents like methanol and acetonitrile is commonly used.[8]

-

Detection: UV detection at a wavelength where cinnamoyl-CoA esters absorb strongly (e.g., around 254 nm or 366 nm).[9][10]

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a standard curve generated from known concentrations of purified (E)-Cinnamoyl-CoA.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of (E)-Cinnamoyl-CoA, especially in complex biological samples.[11]

Instrumentation and Conditions:

-

LC System: A UPLC system (e.g., Waters ACQUITY UPLC) coupled to a tandem mass spectrometer.[12]

-

Column: A reverse-phase C8 or C18 column.[12]

-

Mobile Phase: A binary gradient with a volatile buffer like ammonium hydroxide in water and acetonitrile is often employed.[12]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[12]

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for (E)-Cinnamoyl-CoA.[12]

Signaling Pathways and Biological Role

(E)-Cinnamoyl-CoA is a precursor for monolignols, the building blocks of lignin. The enzyme Cinnamoyl-CoA Reductase (CCR) catalyzes the first committed step in this branch of the phenylpropanoid pathway.[13][14] CCR activity is a critical control point in directing metabolic flux towards lignin synthesis.[13]

In rice, CCR has been identified as an effector of the small GTPase OsRac1, linking it to plant defense signaling.[15][16] Upon pathogen recognition, OsRac1 can activate CCR, leading to increased production of monolignols and subsequent lignification of the cell wall.[15] This reinforcement of the cell wall acts as a physical barrier against pathogen invasion.[15]

Caption: Cinnamoyl-CoA Reductase signaling in plant defense.

Experimental Workflows

A typical experimental workflow for studying (E)-Cinnamoyl-CoA in a biological system involves several key steps, from sample preparation to data analysis.

Caption: General workflow for (E)-Cinnamoyl-CoA analysis.

This technical guide provides a comprehensive overview of (E)-Cinnamoyl-CoA, offering valuable information for researchers in plant biology, biochemistry, and drug development. The provided protocols and workflows serve as a foundation for further investigation into the multifaceted roles of this important metabolite.

References

- 1. Cinnamoyl-CoA | C30H42N7O17P3S | CID 6444037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-cinnamoyl-CoA | C30H42N7O17P3S | CID 6120366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification and Characterization of Cinnamoyl-Coenzyme A:NADP Oxidoreductase in Eucalyptus gunnii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple method for enzymatic synthesis of unlabeled and radiolabeled Hydroxycinnamate-CoA (Journal Article) | OSTI.GOV [osti.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cinnamoyl CoA reductase, the first committed enzyme of the lignin branch biosynthetic pathway: cloning, expression and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cinnamoyl-CoA reductase, a key enzyme in lignin biosynthesis, is an effector of small GTPase Rac in defense signaling in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. OsCCR1 [funricegenes.github.io]

(E)-Cinnamoyl-CoA in the Plant Kingdom: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cinnamoyl-Coenzyme A ((E)-Cinnamoyl-CoA) stands as a pivotal intermediate in the intricate web of plant secondary metabolism. Situated at a critical juncture in the phenylpropanoid pathway, it serves as the precursor to a vast array of phenolic compounds that are integral to plant structure, defense, and signaling. These compounds include lignins, flavonoids, stilbenes, and coumarins, many of which possess significant pharmacological activities. Understanding the natural occurrence and regulation of (E)-Cinnamoyl-CoA and its derivatives across different plant species is paramount for advancements in drug discovery, metabolic engineering, and the development of plant-based therapeutics. This technical guide provides a comprehensive overview of the biosynthesis of (E)-Cinnamoyl-CoA, its prevalence in the plant kingdom, and detailed methodologies for its extraction and quantification.

The Phenylpropanoid Pathway and the Central Role of (E)-Cinnamoyl-CoA

The biosynthesis of (E)-Cinnamoyl-CoA originates from the aromatic amino acid L-phenylalanine, which is first converted to cinnamic acid. This core reaction sequence, known as the general phenylpropanoid pathway, is conserved across higher plants. Cinnamic acid is then activated to its corresponding thioester, (E)-Cinnamoyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL). This activation step is a key regulatory point, committing the carbon flux towards the various branches of the phenylpropanoid pathway.

(E)-Cinnamoyl-CoA and its hydroxylated and methoxylated derivatives, such as p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA, are collectively referred to as cinnamoyl-CoA esters. These molecules are substrates for a variety of enzymes that lead to the biosynthesis of thousands of specialized metabolites. A crucial enzyme that acts upon these esters is Cinnamoyl-CoA reductase (CCR), which catalyzes the first committed step in the biosynthesis of monolignols, the building blocks of lignin.[1][2][3][4][5]

Figure 1. Simplified overview of the central phenylpropanoid pathway.

Natural Occurrence of (E)-Cinnamoyl-CoA and its Derivatives in Plants

(E)-Cinnamoyl-CoA and its derivatives are ubiquitously present in vascular plants, reflecting the widespread occurrence of the phenylpropanoid pathway. While their existence can be inferred from the presence of downstream metabolites like lignin and flavonoids, direct quantitative data on the endogenous concentrations of these CoA esters are limited and vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The transient nature and low abundance of these intermediates make their quantification challenging.

Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the detection and quantification of these low-abundance metabolites.[1][2] The following table summarizes the reported occurrence and, where available, the quantification of cinnamoyl-CoA esters in various plant species.

| Plant Species | Tissue | Cinnamoyl-CoA Derivative(s) Detected | Concentration Range | Reference(s) |

| Arabidopsis thaliana | Stems | p-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA, Sinapoyl-CoA | ~50 pmol/g-FW for some intermediates | [1][2] |

| Populus species (Poplar) | Leaves, Xylem | Presence inferred from high levels of phenylpropanoids | Not Quantified | [1][2] |

| Oryza sativa (Rice) | Roots, Shoots | Feruloyl-CoA (preferred substrate for OsCCRs) | Not Quantified | [5] |

| Triticum aestivum (Wheat) | Stems | Feruloyl-CoA, 5-OH-feruloyl-CoA, Sinapoyl-CoA, Caffeoyl-CoA | Not Quantified | [6] |

| Solanum lycopersicum (Tomato) | Stems, Leaves | Feruloyl-CoA, Sinapoyl-CoA, Caffeoyl-CoA, p-Coumaroyl-CoA | Not Quantified | [7] |

| Morus alba (Mulberry) | Stems | Feruloyl-CoA, Sinapoyl-CoA | Not Quantified | [8] |

| Brassica napus (Rapeseed) | Developing Seeds | Various acyl-CoAs (including long-chain) | 3-6 µM (total acyl-CoA pool) | [9] |

Note: The concentrations of cinnamoyl-CoA esters are generally low, and their pool sizes can change rapidly in response to developmental and environmental cues. The data presented here are indicative and may not be representative of all conditions.

Experimental Protocols for the Quantification of (E)-Cinnamoyl-CoA

The accurate quantification of (E)-Cinnamoyl-CoA and its derivatives from plant tissues requires robust and sensitive analytical methods. LC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity and sensitivity. Below is a detailed protocol synthesized from established methodologies.[1][3][10]

Plant Material Harvesting and Quenching

-

Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench all enzymatic activity.

-

Store samples at -80°C until extraction.

Extraction of Acyl-CoA Esters

-

Homogenization: Grind the frozen plant tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

-

Extraction Buffer: Prepare an extraction buffer consisting of 2.5 mM ammonium acetate in 90% methanol (v/v) with a suitable internal standard (e.g., a 13C-labeled acyl-CoA).

-

Extraction: Add the ice-cold extraction buffer to the powdered tissue (e.g., 1 mL per 100 mg of tissue).

-

Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice-water bath for 10 minutes to ensure complete cell lysis and extraction.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA esters.

Sample Cleanup (Optional but Recommended)

-

For complex matrices, a solid-phase extraction (SPE) step using a C18 or mixed-mode cation exchange cartridge can be employed to remove interfering compounds. However, this may lead to the loss of more polar analytes.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of B, increasing linearly to elute the compounds of interest.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each cinnamoyl-CoA ester and the internal standard. For example, for p-coumaroyl-CoA, the transition could be m/z 912.2 -> 409.1.

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte to maximize sensitivity.

-

Data Analysis and Quantification

-

Integrate the peak areas of the MRM transitions for each analyte and the internal standard.

-

Generate a standard curve using authentic standards of the cinnamoyl-CoA esters of interest.

-

Calculate the concentration of each analyte in the sample by normalizing its peak area to that of the internal standard and using the standard curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant Secondary Metabolites with an Overview of Populus [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]

- 6. Comprehensive analysis of cinnamoyl-CoA reductase (CCR) gene family in wheat: implications for lignin biosynthesis and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gigvvy.com [gigvvy.com]

An In-depth Technical Guide to Enzymes Utilizing (E)-Cinnamoyl-CoA and its Derivatives as Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of key enzymes that utilize (E)-Cinnamoyl-CoA and its hydroxylated and methoxylated derivatives as substrates. These enzymes are central to the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and stilbenes. Understanding the function, kinetics, and regulation of these enzymes is crucial for applications in metabolic engineering, drug discovery, and the development of novel biomaterials.

Cinnamoyl-CoA Reductase (CCR)

Cinnamoyl-CoA Reductase (EC 1.2.1.44) is a pivotal enzyme that catalyzes the first committed step in the monolignol-specific branch of the phenylpropanoid pathway. It mediates the NADPH-dependent reduction of cinnamoyl-CoA esters to their corresponding cinnamaldehydes. These aldehydes are further reduced to monolignols, the building blocks of lignin.

Signaling and Metabolic Pathways

CCR is a key regulatory point in the phenylpropanoid pathway, directing carbon flux towards lignin biosynthesis. Its activity is crucial for plant cell wall lignification, providing structural support and defense against pathogens.[1]

Quantitative Data

The kinetic parameters of CCR have been characterized from various plant species, showing a general preference for feruloyl-CoA as a substrate.

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| Sorghum bicolor (SbCCR1) | Feruloyl-CoA | 70 | 3.96 | 0.057 | [1] |

| Sorghum bicolor (SbCCR1) | p-Coumaroyl-CoA | - | - | - | [1] |

| Sorghum bicolor (SbCCR1) | Caffeoyl-CoA | - | - | - | [1] |

| Petunia hybrida (Ph-CCR1) | Feruloyl-CoA | 4.3 ± 0.5 | 31.3 ± 0.9 | 7.28 | [2] |

| Petunia hybrida (Ph-CCR1) | Sinapoyl-CoA | 4.9 ± 0.6 | 20.5 ± 0.7 | 4.18 | [2] |

| Petunia hybrida (Ph-CCR1) | p-Coumaroyl-CoA | 12.0 ± 1.6 | 6.8 ± 0.3 | 0.57 | [2] |

| Petunia hybrida (Ph-CCR1) | Caffeoyl-CoA | > 500 | - | < 0.01 | [2] |

Experimental Protocols

This assay measures the decrease in absorbance at 340 nm or 366 nm, which corresponds to the oxidation of NADPH and the conversion of the cinnamoyl-CoA ester to its aldehyde.

Materials:

-

100 mM Potassium phosphate buffer (pH 6.25)

-

10 mM NADPH stock solution

-

1 mM stock solution of the desired cinnamoyl-CoA substrate (e.g., feruloyl-CoA)

-

Purified CCR enzyme

Procedure:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (to a final volume of 1 ml)

-

100 µM NADPH

-

10-100 µM cinnamoyl-CoA substrate

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified CCR enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm (for NADPH) or 366 nm (for the CoA ester) for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADPH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹) or the specific CoA ester.

This method allows for the direct quantification of the aldehyde product.

Materials:

-

Same as the spectrophotometric assay.

-

HPLC system with a C18 column.

-

Acetonitrile and water (with 0.1% formic acid) as mobile phases.

-

Aldehyde standards (e.g., coniferaldehyde).

Procedure:

-

Perform the enzymatic reaction as described in the spectrophotometric assay.

-

Stop the reaction after a defined time (e.g., 20 minutes) by adding a small volume of acid (e.g., 10% HCl).

-

Centrifuge the mixture to pellet the precipitated protein.

-

Inject the supernatant into the HPLC system.

-

Separate the components using a suitable gradient of acetonitrile in water.

-

Detect the products by UV absorbance at an appropriate wavelength (e.g., 340 nm for coniferaldehyde).

-

Quantify the product by comparing the peak area to a standard curve of the corresponding aldehyde.

Chalcone Synthase (CHS)

Chalcone Synthase (EC 2.3.1.74) is a key enzyme in the flavonoid biosynthesis pathway. It catalyzes the condensation of one molecule of a hydroxycinnamoyl-CoA ester (typically p-coumaroyl-CoA) with three molecules of malonyl-CoA to form a naringenin chalcone, the precursor for a wide variety of flavonoids. While its primary substrate is p-coumaroyl-CoA, some CHS enzymes can also utilize (E)-cinnamoyl-CoA and other analogs.

Signaling and Metabolic Pathways

CHS represents a critical branch point from the general phenylpropanoid pathway, directing intermediates towards the production of flavonoids, which are involved in pigmentation, UV protection, and plant defense.

Quantitative Data

Kinetic data for CHS often focuses on its natural substrate, p-coumaroyl-CoA. However, studies have shown that it can accept other cinnamoyl-CoA derivatives.

| Enzyme Source | Substrate | K_m (µM) | V_max (relative) | Reference |

| Petroselinum hortense | p-Coumaroyl-CoA | 1.6 | 100% | [3] |

| Petroselinum hortense | Feruloyl-CoA | 2.1 | 70% | [3] |

| Petroselinum hortense | Caffeoyl-CoA | 1.0 | 25% | [3] |

Experimental Protocols

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Materials:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

10 mM p-Coumaroyl-CoA stock solution

-

10 mM Malonyl-CoA stock solution

-

Purified CHS enzyme

-

HPLC system with a C18 column

-

Methanol and water (with 0.1% formic acid) as mobile phases

-

Naringenin chalcone standard

Procedure:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (to a final volume of 200 µL)

-

50 µM p-Coumaroyl-CoA

-

150 µM Malonyl-CoA

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified CHS enzyme.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

Extract the products with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Inject the sample into the HPLC system and analyze using a suitable gradient.

-

Detect the naringenin chalcone product by UV absorbance at around 370 nm.

-

Quantify the product based on a standard curve.

Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT)

Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (EC 2.3.1.133) is an enzyme that plays a crucial role in the phenylpropanoid pathway by catalyzing the transfer of a hydroxycinnamoyl group from a CoA thioester to shikimate. This reaction is essential for the biosynthesis of G and S lignin monomers.

Signaling and Metabolic Pathways

HCT is involved in a "shunt" pathway that allows for the 3-hydroxylation of p-coumaroyl esters, a key step in the formation of caffeoyl-CoA, the precursor to G and S lignin units.

Quantitative Data

The kinetic parameters of HCT have been determined for several plant species, showing its preference for shikimate as an acyl acceptor.

| Enzyme Source | Substrate (Acyl Donor) | Substrate (Acyl Acceptor) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Reference |

| Physcomitrella patens | p-Coumaroyl-CoA | Shikimate | 0.22 | 5.1 | 23.18 | [4] |

| Physcomitrella patens | p-Coumaroyl-CoA | Quinate | 9.4 | 3.5 | 0.37 | [4] |

| Physcomitrella patens | p-Coumaroyl-CoA | Threonate | 17.2 | 0.16 | 0.009 | [4] |

Experimental Protocols

This highly sensitive method allows for the direct detection and quantification of the p-coumaroyl-shikimate product.[5]

Materials:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM Dithiothreitol (DTT)

-

2 mM p-Coumaroyl-CoA stock solution

-

2 mM Shikimic acid stock solution

-

Purified HCT enzyme or plant protein extract

-

UPLC-MS system with a C18 column

Procedure:

-

Prepare a 40 µL reaction mixture containing:

-

100 mM Tris-HCl (pH 7.5)

-

1 mM DTT

-

100 µM p-Coumaroyl-CoA

-

1 mM Shikimic acid

-

1-10 µg of purified enzyme or protein extract

-

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 20 minutes.

-

Stop the reaction by adding 40 µL of 10% acetic acid.

-

Centrifuge the sample to remove any precipitate.

-

Inject the supernatant into the UPLC-MS system.

-

Separate the products using a gradient of acetonitrile in water, both containing 0.1% formic acid.

-

Detect the p-coumaroyl-shikimate product by monitoring its specific m/z in the mass spectrometer.

-

Quantify the product using a standard curve of synthesized p-coumaroyl-shikimate.

Pinosylvin Synthase

Pinosylvin synthase (EC 2.3.1.146), also known as stilbene synthase, catalyzes the formation of pinosylvin, a stilbenoid phytoalexin with antimicrobial properties. This enzyme utilizes (E)-cinnamoyl-CoA as a starter molecule, condensing it with three molecules of malonyl-CoA.

Metabolic Pathway

Pinosylvin synthase diverts (E)-cinnamoyl-CoA from the main phenylpropanoid pathway to produce stilbenoids, which are important for plant defense.

Quantitative Data

Detailed kinetic data for pinosylvin synthase is not as readily available as for the more central phenylpropanoid pathway enzymes. However, it is known to utilize cinnamoyl-CoA as a substrate.

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| Pinus sylvestris | Cinnamoyl-CoA | N/A | N/A | N/A | [6] |

| Pinus sylvestris | Malonyl-CoA | N/A | N/A | N/A | [6] |

N/A: Data not available in the reviewed literature.

Experimental Protocols

A detailed, standardized protocol for pinosylvin synthase activity is not well-documented in publicly available literature. However, a general approach can be inferred from assays for related enzymes like chalcone synthase, typically involving HPLC or radio-TLC to detect the product. A common method involves the use of radiolabeled malonyl-CoA.

Materials:

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Cinnamoyl-CoA

-

[¹⁴C]-Malonyl-CoA

-

Purified pinosylvin synthase

-

Thin-layer chromatography (TLC) plate

-

Pinosylvin standard

Procedure:

-

Incubate the enzyme with cinnamoyl-CoA and [¹⁴C]-malonyl-CoA.

-

Stop the reaction and extract the products.

-

Spot the extract on a TLC plate alongside a pinosylvin standard.

-

Develop the TLC plate with an appropriate solvent system.

-

Visualize the radiolabeled pinosylvin product using autoradiography or a phosphorimager.

-

Quantify the product by scraping the corresponding spot and measuring radioactivity via liquid scintillation counting.

Cinnamoyl-CoA:phenyllactate CoA-transferase

Cinnamoyl-CoA:phenyllactate CoA-transferase (EC 2.8.3.17) is an enzyme found in some anaerobic bacteria, such as Clostridium sporogenes. It catalyzes the transfer of the CoA moiety from (E)-cinnamoyl-CoA to (R)-phenyllactate, forming (E)-cinnamate and (R)-phenyllactyl-CoA.[4] This enzyme is part of a pathway for the fermentation of aromatic amino acids.

Metabolic Pathway

This CoA-transferase is involved in the anaerobic degradation of phenylalanine.

Quantitative Data

Comprehensive kinetic data for this enzyme is limited in the available literature.

| Enzyme Source | Substrate | K_m | k_cat | k_cat/K_m | Reference |

| Clostridium sporogenes | (E)-Cinnamoyl-CoA | N/A | N/A | N/A | [4] |

| Clostridium sporogenes | (R)-Phenyllactate | N/A | N/A | N/A | [4] |

N/A: Data not available in the reviewed literature.

Experimental Protocols

Materials:

-

Assay buffer appropriate for the enzyme's optimal pH and stability.

-

(E)-Cinnamoyl-CoA

-

(R)-Phenyllactate

-

Purified Cinnamoyl-CoA:phenyllactate CoA-transferase

-

HPLC system with a C18 column

-

Standards for (E)-cinnamate and (R)-phenyllactyl-CoA